Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-
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Overview
Description
Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- is a heterocyclic compound that combines the structural elements of pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Attachment of the Pyridine Ring: The pyridine ring is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium (Pd) catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines, and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to inhibit specific enzymes and proteins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is utilized in the creation of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as furin by binding to their active sites and inducing conformational changes that prevent substrate binding.
Pathways Involved: It affects pathways related to viral replication and cancer cell proliferation by targeting key proteins and enzymes involved in these processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)pyrazolines: These compounds share the dichlorophenyl group and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a pyridine ring, known for its medicinal properties.
Uniqueness
Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- is unique due to its combined pyridine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
106878-44-8 |
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Molecular Formula |
C13H10Cl2N4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
4-[3-(3,5-dichlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |
InChI |
InChI=1S/C13H10Cl2N4/c14-10-5-11(15)7-12(6-10)19-13(8-17-18-19)9-1-3-16-4-2-9/h1-7,13H,8H2 |
InChI Key |
MIFVJQBWRLDRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=N1)C2=CC(=CC(=C2)Cl)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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